(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol
Overview
Description
(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol is an organic compound with the molecular formula C4H4ClN3O3 and a molecular weight of 177.55 g/mol This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol typically involves the nitration of 5-chloropyrazoles. This can be achieved using a mixture of 100% nitric acid and 65% oleum or a mixture of 60% nitric acid and polyphosphoric acid, resulting in substituted 5-chloro-4-nitropyrazoles in yields ranging from 45% to 91%
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: The compound has shown potential in the development of anti-inflammatory and antimicrobial agents.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-4-nitro-1H-pyrazole: Similar in structure but with a methyl group instead of a methanol group.
5-Chloro-1,3-dimethyl-4-nitropyrazole: Contains two methyl groups and exhibits different reactivity and applications.
Uniqueness
(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-chloro-4-nitro-1H-pyrazol-5-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O3/c5-4-3(8(10)11)2(1-9)6-7-4/h9H,1H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCZGSGHLWFJMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=NN1)Cl)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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